5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline
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Overview
Description
5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline is an organic compound that features a benzene ring substituted with an amino group, a chlorine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline typically involves the reaction of 3-amino-4-chlorobenzyl chloride with 2-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino compound.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino compound.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline involves its interaction with specific molecular targets. The amino and chlorine substituents on the benzene ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(4-chlorophenyl)pyrazole
- 4-Chloro-2-methylaniline
- 3-Amino-4-chlorobenzyl alcohol
Uniqueness
5-[(3-Amino-4-chlorophenyl)methyl]-2-methylaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom on the benzene ring allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
88515-94-0 |
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Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
5-[(3-amino-4-chlorophenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H15ClN2/c1-9-2-3-10(7-13(9)16)6-11-4-5-12(15)14(17)8-11/h2-5,7-8H,6,16-17H2,1H3 |
InChI Key |
HSRNHPICRWMZCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=CC(=C(C=C2)Cl)N)N |
Origin of Product |
United States |
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